molecular formula C7H6ClN3O3 B1582896 4-Chloro-2-nitrophenylurea CAS No. 7153-86-8

4-Chloro-2-nitrophenylurea

Cat. No.: B1582896
CAS No.: 7153-86-8
M. Wt: 215.59 g/mol
InChI Key: YJXHCXUVZSLKMC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-chloro-2-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-4-1-2-5(10-7(9)12)6(3-4)11(13)14/h1-3H,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHCXUVZSLKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992026
Record name N-(4-Chloro-2-nitrophenyl)carbamimidic acid
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-86-8
Record name N-(4-Chloro-2-nitrophenyl)urea
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC41822
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Record name N-(4-Chloro-2-nitrophenyl)carbamimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urea, (4-chloro-2-nitrophenyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrophenylurea can be synthesized through the reaction of 4-chloro-2-nitroaniline with phosgene. The reaction typically involves the following steps:

  • Dissolve 4-chloro-2-nitroaniline in an appropriate solvent, such as dichloromethane.
  • Add phosgene to the solution under controlled conditions, maintaining a low temperature to prevent decomposition.
  • Stir the reaction mixture for a specified period, usually several hours, to ensure complete reaction.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrophenylurea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products:

    Reduction: 4-Chloro-2-aminophenylurea.

    Substitution: Various substituted phenylureas depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

4-Chloro-2-nitrophenylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phenylurea derivatives.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrophenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and urea moiety also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-2-nitrophenylurea
  • Molecular Formula : C₇H₆ClN₃O₃
  • CAS Registry Number : 7149-42-0
  • Molecular Weight : 215.59 g/mol

Structural Features :
The compound consists of a phenyl ring substituted with a chlorine atom at the para-position (C4) and a nitro group at the ortho-position (C2). A urea functional group (-NH-C(O)-NH₂) is attached to the aromatic ring, distinguishing it from simpler nitro-chloroaromatic derivatives.

The urea group may enhance hydrogen-bonding interactions, influencing biological activity or material properties .

Comparison with Similar Compounds

2.1. Structural Analogs with Nitro and Chloro Substituents

The following table summarizes key differences and similarities with related compounds:

Compound Molecular Formula Functional Group CAS No. Key Properties/Applications Reference
This compound C₇H₆ClN₃O₃ Urea (-NH-C(O)-NH₂) 7149-42-0 Potential agrochemical/pharmaceutical intermediate
4-Chloro-2-nitrophenol C₆H₄ClNO₃ Phenol (-OH) 89-64-5 Dyestuff intermediate; MP: 88–89°C
2-Chloro-4-nitrophenol C₆H₄ClNO₃ Phenol (-OH) 619-08-9 Used in analytical chemistry; MP: ~85–87°C
4-Chloro-2-nitrophenylsulfonyl chloride C₆H₃Cl₂NO₄S Sulfonyl chloride (-SO₂Cl) 4533-96-4 Reactive intermediate for sulfonamide synthesis
4-Chloro-2-nitrophenylacetic acid C₈H₆ClNO₄ Acetic acid (-CH₂COOH) 37777-71-2 Carboxylic acid derivative; MW: 215.59 g/mol
Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) C₁₃H₈Cl₂N₂O₄ Benzamide (-C(O)NH-) N/A Molluscicide; complex with 2-aminoethanol
2.2. Key Structural and Functional Differences
  • Substituent Positions: this compound and 4-chloro-2-nitrophenol share identical substitution patterns (Cl at C4, NO₂ at C2). However, the urea group in the former replaces the hydroxyl group in the latter, altering polarity and hydrogen-bonding capacity . 2-Chloro-4-nitrophenol reverses substituent positions (Cl at C2, NO₂ at C4), affecting acidity and reactivity .
  • Functional Groups :

    • Sulfonyl chloride () and acetic acid () derivatives exhibit distinct reactivities. Sulfonyl chlorides are electrophilic, enabling nucleophilic substitutions, while carboxylic acids participate in condensation or salt formation .
    • Clonitralid () incorporates a benzamide moiety, broadening its biological activity compared to simpler nitro-chloroaromatics .
2.3. Physicochemical Properties
  • Melting Points: 4-Chloro-2-nitrophenol: 88–89°C . 2-Chloro-4-nitrophenol: 85–87°C . The urea derivative likely has a higher melting point due to intermolecular hydrogen bonding, though direct data is unavailable.
  • Solubility: Nitrophenols (e.g., 4-chloro-2-nitrophenol) are sparingly soluble in water but soluble in polar organic solvents . Sulfonyl chlorides (e.g., ) are typically hydrophobic and reactive toward nucleophiles like amines .

Biological Activity

4-Chloro-2-nitrophenylurea (C7H6ClN3O3) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its anticancer properties, antibacterial effects, and potential as an inhibitor in various biological pathways.

Chemical Structure and Properties

This compound features a chloro and nitro substituent on the phenyl ring, which contributes to its biological activity. The compound can be synthesized through various methods, often yielding products with significant purity and efficiency. Its molecular structure is depicted below:

Chemical Structure C7H6ClN3O3\text{Chemical Structure }C_7H_6ClN_3O_3

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit promising anticancer activity across multiple cancer cell lines. The National Cancer Institute (NCI) protocol was employed to evaluate the cytotoxic effects of these compounds.

Case Studies

  • Compound Efficacy : In one study, several derivatives of this compound were tested against nine different cancer cell lines. Notably, one derivative exhibited a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells and 55.61% against NCI-H460 cells at a concentration of 10 µM .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that substitutions on the phenyl ring significantly influenced anticancer efficacy. For instance, compounds with a 3,4,5-trimethoxy substitution showed superior activity compared to others .
CompoundCancer Cell LinePGI (%)
6hSNB-1965.12
6hNCI-H46055.61
6dMCF724.79
6fUACC-6221.25

Antibacterial Activity

In addition to anticancer properties, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Findings

  • Minimum Inhibitory Concentration (MIC) : One derivative demonstrated an MIC of 8 µg/mL against tested bacterial strains, with a zone of inhibition ranging from 17.0 ± 0.40 mm at a concentration of 200 µg/mL .
  • Comparative Analysis : When compared to ciprofloxacin, a standard antibiotic, the derivatives exhibited comparable antibacterial properties, indicating potential for therapeutic applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have suggested that it binds effectively to critical sites within target proteins such as tubulin and IMPDH (Inosine Monophosphate Dehydrogenase), which are pivotal in cancer cell proliferation and pathogen survival .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity evaluations indicate that certain derivatives maintain a favorable safety profile; however, further studies are necessary to fully understand their pharmacokinetics and toxicity in vivo.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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